molecular formula C19H16N2O4 B2952293 methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 852369-34-7

methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

Cat. No.: B2952293
CAS No.: 852369-34-7
M. Wt: 336.347
InChI Key: PLKPKXCYTHUYNR-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-aminobenzoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors, influencing cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-11-16(12-7-3-5-9-14(12)20-11)17(22)18(23)21-15-10-6-4-8-13(15)19(24)25-2/h3-10,20H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKPKXCYTHUYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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